

Oral Bioavailability of Org 43553: A Comparative Analysis Against Parenteral Gonadotropins

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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the orally active, low molecular weight (LMW) luteinizing hormone (LH) receptor agonist, **Org 43553**, with traditional parenteral gonadotropins, namely human chorionic gonadotropin (hCG) and recombinant LH (rec-LH). The data herein confirms the significant oral bioavailability of **Org 43553**, positioning it as a potential replacement for subcutaneously administered alternatives in reproductive therapies.

[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and comparative efficacy of **Org 43553** versus parenteral compounds.

Table 1: Pharmacokinetic Profile of **Org 43553** in Preclinical Models[1][2]

Species	Administration Route	Dose	Bioavailability (%)	Half-life (t _{1/2}) (hours)	Cmax (mg/L)	Tmax (hours)
Rat	Intravenous (i.v.)	5 mg/kg	-	3.4	-	-
Rat	Oral (p.o.)	50 mg/kg	79	4.5	4.1	-
Dog	Intravenous (i.v.)	12.5 mg/kg	-	-	-	-
Dog	Oral (p.o.)	50 mg/kg	44	3.5	4.1	-
Human	Oral (p.o.)	25-900 mg	-	30-47	-	0.5-1

Table 2: Comparative Efficacy in Ovulation Induction in Rats[2]

Compound	Administration Route	Dose for 100% Ovulation Induction
Org 43553	Oral	25 mg/kg
rec-LH	Subcutaneous	400 IU/kg
hCG	Subcutaneous	150 IU/kg

Experimental Protocols

Pharmacokinetic Studies in Female Wistar Rats and Beagle Dogs:[2]

Pharmacokinetic parameters for **Org 43553** were determined following single-dose intravenous and oral administration.

- Animal Models: Female Wistar rats and female Beagle dogs were utilized. Rats were cannulated for blood sampling.
- Formulation and Administration:

- For intravenous administration, **Org 43553** was administered at 5 mg/kg in rats and 12.5 mg/kg in dogs.
- For oral administration, a single dose of 50 mg/kg was given to both species. The oral formulation was a 10% Cremophore vehicle in water.
- Blood Sampling: Blood samples were collected at regular intervals over a 24-hour period for rats and a 96-hour period for dogs. Serum was obtained after centrifugation.
- Analysis: Serum levels of **Org 43553** were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Parameter Calculation: Pharmacokinetic parameters including Area Under the Curve (AUC), clearance, elimination half-life, maximum concentration (C_{max}), and time to maximum concentration (T_{max}) were calculated using a non-compartmental model. Oral bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.

In Vivo Ovulation Induction Study in Rats:

This study was designed to demonstrate the in vivo efficacy of orally administered **Org 43553** compared to subcutaneously administered rec-LH and hCG.

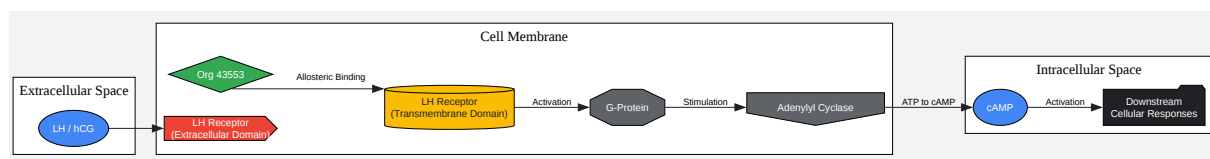
- Animal Model: Cycling female rats were used. Mating was confirmed by the presence of a seminal plug.
- Compound Administration:
 - **Org 43553** was administered orally at a dose of 25 mg/kg in a 10% Cremophore vehicle.
 - rec-LH (400 IU/kg) and hCG (150 IU/kg) were administered subcutaneously in a 0.9% NaCl vehicle.
 - All compounds were administered as a single dose on the day of pro-estrus.
- Efficacy Assessment: On day 14 of pregnancy, the animals were sacrificed. The number of implanted fetuses and corpora lutea were counted to confirm ovulation and successful

implantation. The doses used were those previously determined to induce ovulation in 100% of the animals.

Signaling Pathway and Experimental Workflow Visualizations

Luteinizing Hormone (LH) Receptor Signaling Pathway

Org 43553 is a low molecular weight agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, **Org 43553** is an allosteric agonist that binds to the transmembrane domain of the receptor. This binding event activates the G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream cellular responses.

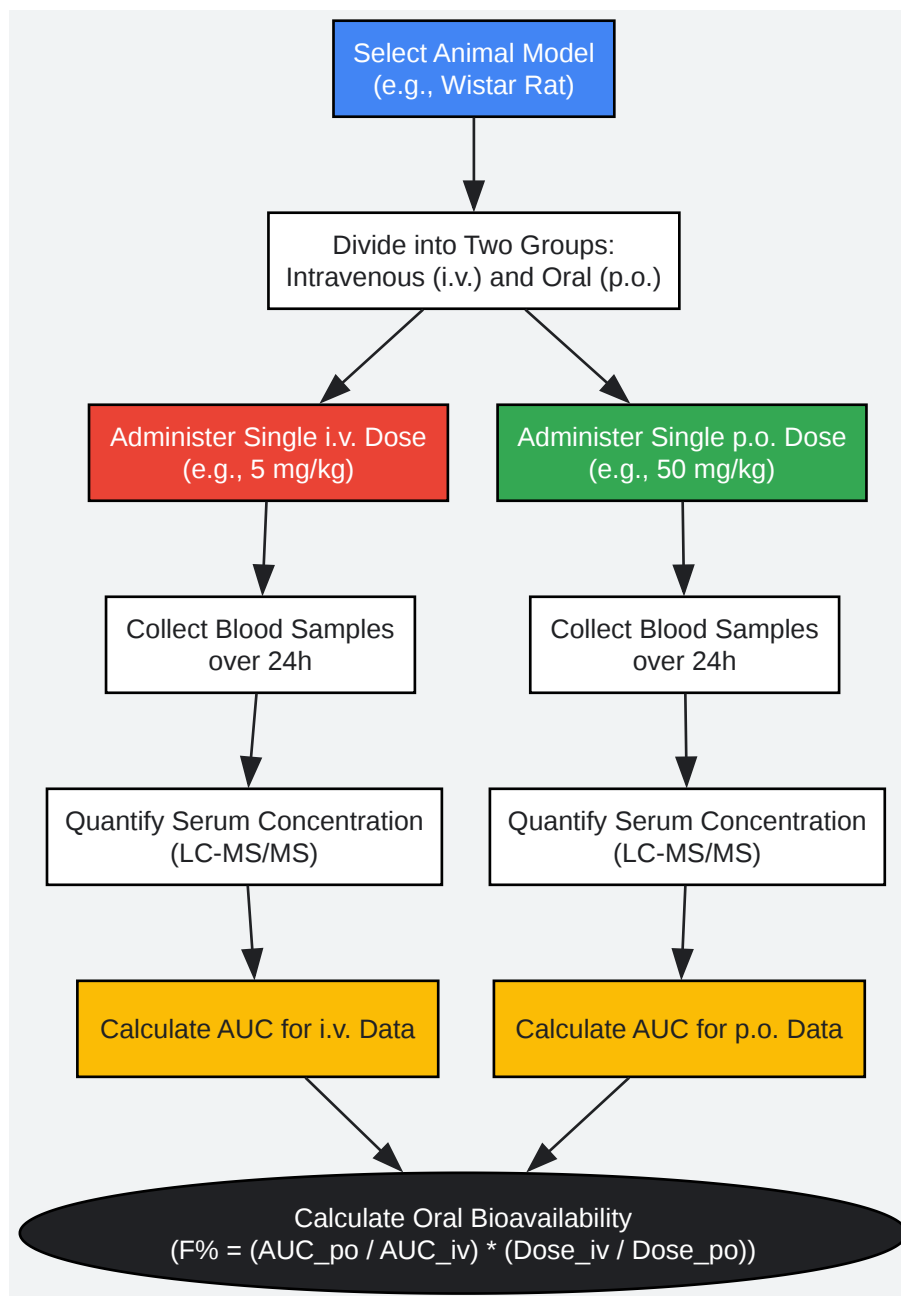


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Caption: LH Receptor activation by endogenous ligands and **Org 43553**.

Experimental Workflow for Determining Oral Bioavailability

The following diagram outlines the key steps in the preclinical studies to ascertain the oral bioavailability of **Org 43553**.



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Caption: Workflow for oral bioavailability determination.

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References

- 1. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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